molecular formula C19H14F3N3O2S B2371480 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 602290-22-2

2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2371480
CAS No.: 602290-22-2
M. Wt: 405.4
InChI Key: KMPGZEWNMDVPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide features a pyrimidinone core substituted with a phenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2.

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-7-4-8-14(9-13)23-17(27)11-28-18-24-15(10-16(26)25-18)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPGZEWNMDVPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the hydroxy and phenyl groups. The sulfanyl linkage is then established, and finally, the acetamide moiety is attached with the trifluoromethyl-substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the acetamide moiety.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyrimidine ring may produce a dihydropyrimidine derivative.

Scientific Research Applications

  • Anticancer Properties
    • Recent studies have indicated that compounds with a similar structure to 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer activity. For example, derivatives of 1,6-dihydropyrimidines have shown to inhibit tumor growth by interfering with specific protein interactions involved in cancer progression. The inhibition of the annexin A2 and S100A10 protein interaction has been particularly noted as a promising target for anticancer therapies .
  • Antimicrobial Activity
    • The compound's structural features suggest potential antimicrobial properties. Compounds containing sulfur and pyrimidine rings have been documented to possess antibacterial and antifungal activities. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings from recent research include:

  • Substituent Effects : Variations in the phenyl ring substituents significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance the potency of related compounds against specific targets .
  • Sulfanyl Group Influence : The sulfanyl moiety plays a critical role in the compound's interaction with biological targets. Modifications to this group can lead to substantial changes in inhibitory activity, highlighting its importance in drug design .

Potential Therapeutic Uses

  • Cancer Treatment
    • Given its ability to inhibit protein interactions critical for cancer cell proliferation, this compound may serve as a lead candidate for developing novel anticancer agents.
  • Infectious Diseases
    • With its potential antimicrobial properties, further exploration into its efficacy against bacterial and fungal infections could pave the way for new treatments in infectious disease management.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of annexin A2-S100A10 interaction
AntimicrobialPotential activity against various pathogens
Structure ActivityEnhanced potency with trifluoromethyl substitution

Case Studies

  • Anticancer Research
    • A study demonstrated that derivatives similar to this compound effectively inhibited cancer cell lines by blocking key protein interactions necessary for tumor growth .
  • Microbial Inhibition
    • Investigations into related compounds revealed significant antibacterial effects against Gram-positive bacteria, suggesting that modifications to the sulfanyl and acetamide groups could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyrimidinone Core

The target compound’s pyrimidinone ring is substituted with a phenyl group at position 3. Analogs with alternative substitutions include:

  • 2-[(6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (): This analog has an additional phenyl group at position 1 of the pyrimidinone, increasing steric bulk and lipophilicity. Such substitution may hinder molecular flexibility or receptor binding compared to the target compound .
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): A methyl group at position 4 and dichlorophenyl on the acetamide.
Table 1: Pyrimidinone Core Substitutions
Compound Pyrimidinone Substituents Acetamide Substituent Molecular Weight (g/mol)
Target Compound 4-Phenyl 3-(Trifluoromethyl)phenyl Not provided
1,4-Diphenyl 3-(Trifluoromethyl)phenyl Not provided
4-Methyl 2,3-Dichlorophenyl 344.21

Acetamide Substituent Modifications

The meta-trifluoromethylphenyl group in the target compound is critical for electronic and hydrophobic interactions. Analogs with alternative acetamide substituents include:

  • 2-[(6-Oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide (): A positional isomer with the trifluoromethyl group at the para position. Para-substitution may alter electronic distribution and binding affinity compared to the meta isomer .
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (): A phenoxy group at the para position introduces steric and electronic effects distinct from trifluoromethyl, likely reducing metabolic stability .
Table 2: Acetamide Substituent Effects
Compound Substituent Position/Type Key Properties
Target Compound 3-(Trifluoromethyl)phenyl High electronegativity, lipophilicity
4-(Trifluoromethyl)phenyl Altered dipole moment
4-Phenoxyphenyl Increased π-π stacking potential

Biological Activity

The compound 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C17H14F3N3O2S , with a molecular weight of 373.37 g/mol . The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC17H14F3N3O2S
Molecular Weight373.37 g/mol
LogP2.082
Polar Surface Area67.29 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions. Notably, it has been shown to inhibit the binding of annexin A2 to S100A10, which is crucial in various cellular processes including inflammation and cancer progression. The 4,6-dimethylpyrimidin-2-ylsulfanyl side chain plays a significant role in enhancing the inhibitory potency of the compound by interacting with hydrophilic regions of the target binding pocket .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the compound's structure can significantly impact its biological activity. The trifluoromethyl group enhances hydrophobic interactions, while alterations in the pyrimidine ring can lead to variations in binding affinity and selectivity against different targets .

Key Findings from SAR Studies:

  • Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity.
  • Side Chain Importance : Truncation of the sulfanyl side chain results in a substantial loss of activity, indicating its critical role in maintaining efficacy .
  • Substituent Effects : Variations in substituents on the phenyl rings influence both potency and selectivity against target proteins.

Biological Activity and Efficacy

Recent studies have evaluated the compound's efficacy against various biological targets:

Inhibition Studies

  • Annexin A2/S100A10 Interaction : The compound effectively reduces the interaction between these proteins, as demonstrated through co-immunoprecipitation assays .
    Concentration (µM)% Inhibition
    1045
    2568
    5085
  • Antidiabetic Activity : Preliminary data suggest potential antidiabetic properties, with IC50 values comparable to established drugs like acarbose .

Case Studies

A significant study highlighted the compound's potential in treating conditions linked to aberrant protein interactions, such as cancer and diabetes:

  • Cancer Cell Lines : In vitro studies showed that treatment with the compound resulted in decreased cell viability in various cancer cell lines, suggesting its role as a therapeutic agent.
  • Diabetes Models : In animal models, administration of the compound led to improved glucose tolerance and insulin sensitivity, indicating its potential as an antidiabetic agent .

Q & A

Basic: What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Answer:
Key methods include:

  • 1H NMR Spectroscopy : To identify proton environments (e.g., NH-3 at δ 12.50 ppm, SCH2 at δ 4.12 ppm) and confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]+ at m/z 344.21) verifies molecular weight .
  • Elemental Analysis : Percent composition (C, N, S) validates purity and stoichiometry, with deviations <0.1% indicating high purity .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system, P21/c space group for analogs) .

Advanced: How can computational chemistry enhance the design of synthetic routes for this compound?

Answer:
Computational approaches like reaction path searches (via quantum chemical calculations) and density functional theory (DFT) predict transition states and optimize reaction conditions:

  • Quantum Chemical Calculations : Identify energy barriers for sulfanyl-acetamide bond formation .
  • Machine Learning : Analyzes experimental datasets to predict optimal solvents (e.g., NMP or DMF) and catalysts .
  • In Silico Screening : Prioritizes substituents (e.g., trifluoromethyl vs. chlorophenyl) for target bioactivity .

Basic: What are standard synthetic protocols for thieno[3,2-d]pyrimidin-2-yl-sulfanyl acetamide derivatives?

Answer:
Typical steps include:

Core Formation : Condensation of thiourea with β-keto esters to form dihydropyrimidinone rings .

Sulfanylation : Reaction with mercaptoacetic acid derivatives (e.g., 2-chloroacetamide) in basic conditions (K2CO3/EtOH) .

Purification : Column chromatography (silica gel, CH2Cl2/MeOH) yields >80% purity .
Example : A 3-step synthesis of analogs achieved 31% yield under 120°C in NMP .

Advanced: How can researchers address contradictions in bioactivity data among structural analogs?

Answer:
Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-trifluoromethylphenyl vs. 4-chlorophenyl) on target binding .
  • Crystallographic Overlays : Align crystal structures (e.g., a = 18.220 Å, β = 108.761°) to identify steric clashes or conformational flexibility .
  • Dose-Response Studies : Quantify IC50 variations (e.g., 0.1–10 µM) under standardized assays to rule out experimental variability .

Basic: What crystallographic parameters are critical for analyzing this compound’s stability?

Answer:
Key parameters from X-ray diffraction:

ParameterValue (Analog Example)Significance
Space GroupP21/cSymmetry and packing efficiency
Unit Cell (Å)a = 18.220, b = 8.118Molecular dimensions
β Angle (°)108.761Distortion in crystal lattice
Hydrogen BondingN–H···O (2.8–3.0 Å)Stabilizes intermolecular interactions

Advanced: What methodologies improve yield in multi-step syntheses of this compound?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 16 h → 2 h) for cyclization steps .
  • Catalytic Optimization : Use Pd/Cu catalysts for Ullmann-type couplings (yield increase: 20% → 65%) .
  • In Situ Monitoring : HPLC or TLC tracks intermediate formation to adjust stoichiometry dynamically .
  • Solvent Engineering : Polar aprotic solvents (DMF, NMP) enhance solubility of sulfanyl intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.